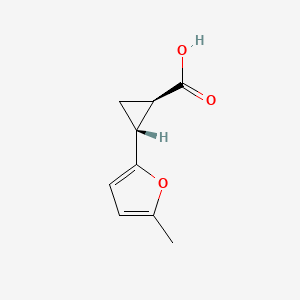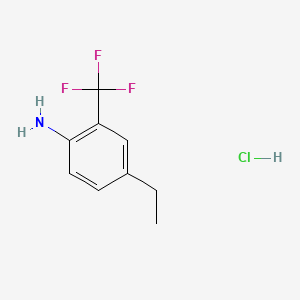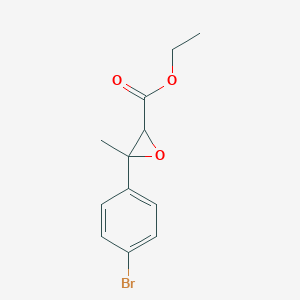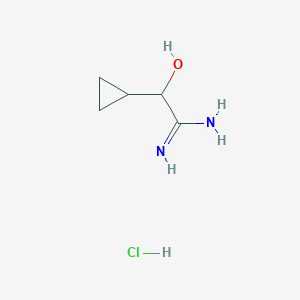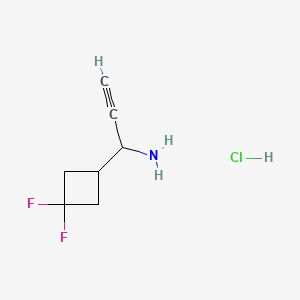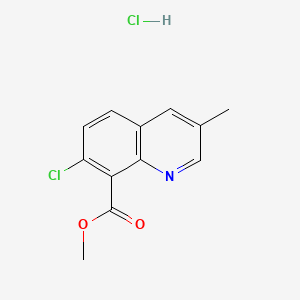![molecular formula C18H19FN4O4 B13575361 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/no-structure.png)
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a fluoro-nitrophenyl group and a morpholinyl-phenyl group, making it a valuable molecule in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:
Formation of (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: This is achieved by reacting 3-nitrobenzoyl chloride with morpholine in the presence of a base such as DIPEA.
Reduction: The nitro group is reduced using zinc and ammonium formate to yield (3-amino-2-fluorophenyl)(morpholin-4-yl)methanone.
Coupling Reaction: The final step involves coupling the reduced product with chloroacetyl chloride using DIPEA as a base to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Reduction: Zinc and ammonium formate are commonly used for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Chloroacetyl chloride and DIPEA are used in coupling reactions.
Major Products
Reduction: (3-amino-2-fluorophenyl)(morpholin-4-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: this compound and its derivatives.
Applications De Recherche Scientifique
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: A precursor in the synthesis of the target compound.
(3-amino-2-fluorophenyl)(morpholin-4-yl)methanone: Another intermediate in the synthetic route.
Thiazolidinone derivatives: Compounds with similar biological activities, such as antimicrobial and antioxidant properties.
Uniqueness
2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to its combination of a fluoro-nitrophenyl group and a morpholinyl-phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C18H19FN4O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-(4-fluoro-3-nitroanilino)-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19FN4O4/c19-16-6-3-14(11-17(16)23(25)26)20-12-18(24)21-13-1-4-15(5-2-13)22-7-9-27-10-8-22/h1-6,11,20H,7-10,12H2,(H,21,24) |
Clé InChI |
GSICPYQETVXLMG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC(=O)CNC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


